Cas no 1956321-77-9 (1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea hydrochloride)
1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea hydrochloride
- 1-(2-Fluoro-6-(trifluoromethyl)benzyl)ureahydrochloride
- 1956321-77-9
- 1-(2-fluoro-6-(trifluoromethyl)benzyl)urea HCL
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- Inchi: 1S/C9H8F4N2O.ClH/c10-7-3-1-2-6(9(11,12)13)5(7)4-15-8(14)16;/h1-3H,4H2,(H3,14,15,16);1H
- InChI Key: OPKWIPDWRWNWCI-UHFFFAOYSA-N
- SMILES: Cl.FC1=CC=CC(C(F)(F)F)=C1CNC(N)=O
Computed Properties
- Exact Mass: 272.0339533g/mol
- Monoisotopic Mass: 272.0339533g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 256
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.1Ų
1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Crysdot LLC | CD12099973-1g |
1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea hydrochloride |
1956321-77-9 | 95+% | 1g |
$792 | 2024-07-24 |
1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea hydrochloride Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on 1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea hydrochloride
Comprehensive Overview of 1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea hydrochloride (CAS No. 1956321-77-9)
1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea hydrochloride (CAS No. 1956321-77-9) is a fluorinated organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The presence of both fluoro and trifluoromethyl groups enhances its metabolic stability and lipophilicity, making it a valuable intermediate in drug discovery. Researchers are increasingly exploring its potential applications in targeting enzyme inhibition and receptor modulation, particularly in the context of inflammatory and oncological pathways.
The compound's urea backbone is a critical feature, as it often participates in hydrogen bonding interactions with biological targets. This characteristic is leveraged in the design of small-molecule inhibitors, where 1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea hydrochloride serves as a scaffold for optimizing binding affinity. Recent studies highlight its role in the development of kinase inhibitors, a hot topic in precision medicine. With the rise of personalized therapies, the demand for structurally diverse compounds like this has surged, aligning with trends in AI-driven drug discovery and computational chemistry.
From a synthetic chemistry perspective, the introduction of the benzyl group adjacent to the urea moiety offers versatility in derivatization. This flexibility is crucial for medicinal chemists aiming to fine-tune pharmacokinetic properties. The compound's hydrochloride salt form further improves solubility, addressing a common challenge in formulation development. As the pharmaceutical industry shifts toward green chemistry principles, the efficient synthesis of such intermediates—with minimal waste and energy consumption—has become a focal point.
In agrochemical applications, the trifluoromethyl group's electron-withdrawing effects contribute to the compound's potential as a pesticide or herbicide precursor. This aligns with global discussions on sustainable agriculture and the need for low-environmental-impact solutions. Regulatory bodies increasingly emphasize safer alternatives, and 1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea hydrochloride fits into this narrative due to its selective activity and degradability profile.
Analytical characterization of this compound involves advanced techniques such as NMR spectroscopy, HPLC-MS, and X-ray crystallography, which are frequently searched topics among chemists. The data generated from these methods not only confirm purity but also provide insights into molecular conformation—a key factor in structure-activity relationship (SAR) studies. Open-access databases and collaborative platforms have amplified interest in such analytical workflows, reflecting the broader scientific community's push for transparency and reproducibility.
Market trends indicate growing investments in fluorinated compounds, driven by their expanding applications in life sciences and material engineering. As patent landscapes evolve, 1956321-77-9 represents a strategic building block for innovators seeking to develop next-generation therapeutics. Its compatibility with high-throughput screening (HTS) platforms further underscores its relevance in modern drug development pipelines.
In summary, 1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea hydrochloride exemplifies the intersection of synthetic innovation and biological utility. Its multifaceted role in addressing contemporary challenges—from drug resistance to crop protection—positions it as a compound of enduring scientific and industrial significance. Future research will likely explore its derivatives, leveraging cutting-edge tools like machine learning for property prediction and optimization.
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